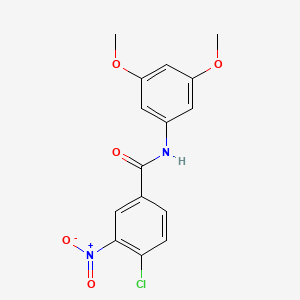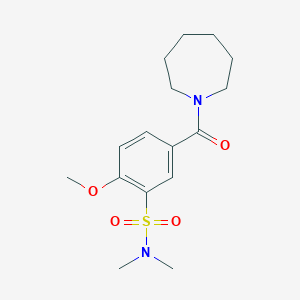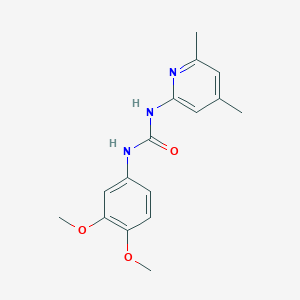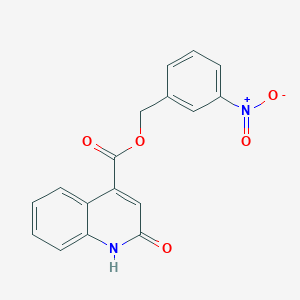![molecular formula C21H24N2O2 B5776856 N-{2-[(cyclohexylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B5776856.png)
N-{2-[(cyclohexylamino)carbonyl]phenyl}-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(cyclohexylamino)carbonyl]phenyl}-2-methylbenzamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as CCAP, and it belongs to the class of benzamide derivatives. CCAP has been studied extensively due to its potential applications in various fields such as medicine, biochemistry, and pharmacology.
作用機序
CCAP exerts its effects through several mechanisms. One of the primary mechanisms is its ability to bind to specific proteins, altering their conformation and activity. This property has been used to study the role of specific proteins in various cellular processes. CCAP has also been shown to have anti-inflammatory properties, which may be due to its ability to inhibit the production of inflammatory cytokines.
Biochemical and Physiological Effects:
CCAP has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that CCAP can inhibit the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. CCAP has also been shown to have analgesic and anesthetic effects, making it a potential candidate for the treatment of pain.
実験室実験の利点と制限
CCAP has several advantages for lab experiments. It is relatively easy to synthesize, and it has been shown to be effective in a variety of applications. However, CCAP does have some limitations. It can be difficult to work with due to its insolubility in water, and it may have limited stability in certain conditions.
将来の方向性
There are several future directions for CCAP research. One potential direction is the development of CCAP-based drug delivery systems. CCAP has been shown to be effective in delivering drugs to specific target sites, and further research in this area could lead to the development of novel drug delivery systems.
Another potential direction is the development of CCAP-based anti-inflammatory drugs. CCAP has been shown to have anti-inflammatory properties, and further research in this area could lead to the development of novel anti-inflammatory drugs.
Finally, CCAP could be used as a tool for studying the structure and function of proteins. Its ability to bind to specific proteins and alter their conformation and activity makes it a potentially valuable tool for studying the role of specific proteins in various cellular processes.
Conclusion:
In conclusion, CCAP is a chemical compound that has gained significant attention in scientific research. It has potential applications in various fields such as medicine, biochemistry, and pharmacology. CCAP has been studied extensively for its potential as an anti-inflammatory, analgesic, and anesthetic agent. It has also been used as a tool for studying the structure and function of proteins. Further research in this area could lead to the development of novel drug delivery systems and anti-inflammatory drugs, as well as provide valuable insights into the role of specific proteins in various cellular processes.
合成法
CCAP can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-methylbenzoic acid with thionyl chloride to form 2-methylbenzoyl chloride. The resulting compound is then reacted with N-(2-aminophenyl)cyclohexanecarboxamide to form CCAP. This method has been used in several studies and has been found to be effective in producing high yields of CCAP.
科学的研究の応用
CCAP has been studied extensively for its potential applications in various fields. In medicine, CCAP has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. CCAP has also been studied for its potential as an analgesic and anesthetic agent.
In biochemistry, CCAP has been used as a tool for studying the structure and function of proteins. It has been found to bind to certain proteins, altering their conformation and activity. This property has been used to study the role of specific proteins in various cellular processes.
In pharmacology, CCAP has been studied for its potential as a drug delivery system. It has been shown to be effective in delivering drugs to specific target sites, such as cancer cells. CCAP has also been studied for its potential as a drug precursor, with several studies exploring its use in the synthesis of novel drugs.
特性
IUPAC Name |
N-[2-(cyclohexylcarbamoyl)phenyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-15-9-5-6-12-17(15)20(24)23-19-14-8-7-13-18(19)21(25)22-16-10-3-2-4-11-16/h5-9,12-14,16H,2-4,10-11H2,1H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEIDZNGIOMLVRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(cyclohexylcarbamoyl)phenyl]-2-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-(4-chlorophenyl)-N-{[(3,4-dimethylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5776825.png)
![2-[(2,4-dimethylbenzyl)thio]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B5776832.png)


![N-[4-(benzoylamino)-3-methylphenyl]-3-methylbenzamide](/img/structure/B5776865.png)
![[4-(aminosulfonyl)phenyl]methylene diacetate](/img/structure/B5776872.png)
![N'-[2-(4-methoxyphenyl)ethyl]-N,N-dimethylsulfamide](/img/structure/B5776875.png)